4-(diethylamino)-N-(diphenylmethyl)benzamide
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Overview
Description
N~1~-BENZHYDRYL-4-(DIETHYLAMINO)BENZAMIDE is an organic compound that belongs to the class of benzhydryl compounds These compounds are characterized by the presence of a diphenylmethane moiety, which consists of two benzene rings connected by a single methane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-BENZHYDRYL-4-(DIETHYLAMINO)BENZAMIDE typically involves the following steps:
Formation of Benzhydryl Chloride: Benzhydrol is reacted with thionyl chloride to form benzhydryl chloride.
Amination: Benzhydryl chloride is then reacted with diethylamine to form N-benzhydryl-N,N-diethylamine.
Acylation: The final step involves the acylation of N-benzhydryl-N,N-diethylamine with benzoyl chloride to form N1-BENZHYDRYL-4-(DIETHYLAMINO)BENZAMIDE.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N~1~-BENZHYDRYL-4-(DIETHYLAMINO)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: N-oxides of the compound.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N~1~-BENZHYDRYL-4-(DIETHYLAMINO)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the synthesis of dyes, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1-BENZHYDRYL-4-(DIETHYLAMINO)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-benzhydryl benzamide
- N,N-diphenethyl benzamide
- N,N-dihexyl benzamide
- N,N-dioctyl benzamide
Uniqueness
N~1~-BENZHYDRYL-4-(DIETHYLAMINO)BENZAMIDE is unique due to the presence of both benzhydryl and diethylamino groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C24H26N2O |
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Molecular Weight |
358.5 g/mol |
IUPAC Name |
N-benzhydryl-4-(diethylamino)benzamide |
InChI |
InChI=1S/C24H26N2O/c1-3-26(4-2)22-17-15-21(16-18-22)24(27)25-23(19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-18,23H,3-4H2,1-2H3,(H,25,27) |
InChI Key |
JWBZVKVJMHBIIF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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